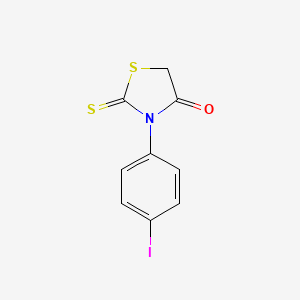![molecular formula C20H23ClN2O3S B3435726 N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3435726.png)
N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide, also known as ML277, is a potent and selective inhibitor of the Kv7.1 potassium channel. This compound has gained significant attention from the scientific community due to its potential therapeutic applications in treating cardiac arrhythmias, epilepsy, and cancer.
Mécanisme D'action
N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide acts as a selective inhibitor of the Kv7.1 potassium channel, which is involved in regulating the electrical activity of cardiac and neuronal cells. By blocking the activity of this channel, N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide can modulate the excitability of these cells and potentially treat diseases associated with abnormal electrical activity.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide can modulate the electrical activity of cardiac and neuronal cells, leading to changes in their physiological function. In cardiac cells, N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to increase action potential duration and prolong the refractory period, which can prevent the occurrence of arrhythmias. In neuronal cells, N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to reduce excitability and prevent seizure activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide in lab experiments is its high selectivity for the Kv7.1 channel, which reduces the risk of off-target effects. However, one limitation is that N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has a relatively short half-life, which can make it challenging to maintain stable concentrations in vitro.
Orientations Futures
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide. One area of interest is investigating its potential therapeutic applications in treating cancer, as studies have shown that Kv7.1 channels are overexpressed in certain cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide and its potential side effects. Finally, there is a need for the development of more stable analogs of N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide that can be used in vitro and in vivo experiments.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in treating cardiac arrhythmias, epilepsy, and cancer. The compound has shown promising results in preclinical studies, demonstrating its ability to selectively target the Kv7.1 potassium channel and modulate its activity.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-14-6-8-17(9-7-14)27(25,26)23-12-10-16(11-13-23)20(24)22-19-5-3-4-18(21)15(19)2/h3-9,16H,10-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZBZUGNDASOST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenyl)-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3435645.png)
![4-{[5-hydroxy-3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3435652.png)
![3-bromo-4-methoxy-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3435674.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B3435675.png)

![N-(2-chlorobenzyl)-N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B3435690.png)
![3-(3-bromophenyl)-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B3435704.png)
![methyl 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B3435711.png)
![N-[4-(aminocarbonyl)phenyl]-1-(3,4-dimethoxybenzoyl)-4-piperidinecarboxamide](/img/structure/B3435733.png)

![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)glycinamide](/img/structure/B3435743.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3435750.png)
![3-{[2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}phenyl 4-tert-butylbenzoate](/img/structure/B3435754.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B3435757.png)